1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro-
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Overview
Description
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, where the aromatic rings are partially hydrogenated. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- can be synthesized through the hydrogenation of 1,10-phenanthroline. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,10-phenanthroline.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1,10-Phenanthroline.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to study metal ion interactions with biomolecules.
Industry: It is used in the development of sensors and materials for detecting and capturing metal ions.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- involves its ability to chelate metal ions. The nitrogen atoms in the compound coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .
Comparison with Similar Compounds
2,2’-Bipyridine: Similar to 1,10-phenanthroline in terms of coordination properties but with different structural features.
Phenanthrene: The parent hydrocarbon of 1,10-phenanthroline, lacking the nitrogen atoms.
Ferroin: A well-known complex of 1,10-phenanthroline with iron(II), used as a redox indicator.
Uniqueness: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is unique due to its partially hydrogenated structure, which imparts different electronic and steric properties compared to its fully aromatic counterpart. This makes it a versatile ligand in coordination chemistry and a valuable tool in various scientific research applications .
Properties
CAS No. |
56798-33-5 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline |
InChI |
InChI=1S/C12H16N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h5-6,13-14H,1-4,7-8H2 |
InChI Key |
SLRLPPDIZJJYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(CCCN3)C=C2)NC1 |
Origin of Product |
United States |
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